1-Aminopiperidine

Catalog No.
S564687
CAS No.
2213-43-6
M.F
C5H12N2
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminopiperidine

CAS Number

2213-43-6

Product Name

1-Aminopiperidine

IUPAC Name

piperidin-1-amine

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C5H12N2/c6-7-4-2-1-3-5-7/h1-6H2

InChI Key

LWMPFIOTEAXAGV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)N

Synonyms

1-Aminopiperidine

Canonical SMILES

C1CCN(CC1)N

The exact mass of the compound 1-Aminopiperidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83225. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Aminopiperidine is a cyclic 1,1-disubstituted hydrazine that serves as a critical building block in pharmaceutical synthesis, organometallic ligand design, and materials science . Presenting as a clear liquid with a boiling point of approximately 146 °C and a density of 0.928 g/mL, it offers a highly specific balance of basicity, lipophilicity, and conformational rigidity . In industrial procurement, it is primarily sought after for the synthesis of N-piperidinyl carboxamides, specialized hydrazones, and transition metal precursors, where its exact steric dimensions and lack of oxygen heteroatoms provide distinct advantages over acyclic hydrazines or morpholine-based analogs [1].

Substituting 1-aminopiperidine with closely related analogs like N-aminomorpholine or 1,1-dimethylhydrazine fundamentally alters both process chemistry and final product performance [1]. For instance, replacing the piperidine ring with a morpholine ring introduces an oxygen atom that drastically reduces the molecule's basicity (dropping the pKa from approximately 7.9 to 4.19) and lowers its lipophilicity, which can completely ablate target binding affinity in pharmaceutical applications such as cannabinoid receptor antagonists [2]. Furthermore, replacing it with acyclic analogs like 1,1-dimethylhydrazine removes the conformational restriction required for specific steric packing in organometallic complexes, leading to unpredictable changes in catalyst oligomerization states and downstream yields [3].

Basicity and Processability: pKa Comparison with N-Aminomorpholine

The basicity of the hydrazine moiety is a critical parameter for reaction kinetics and downstream salt formation. 1-Aminopiperidine exhibits a pKa of 7.9, making it significantly more basic than its oxygen-containing analog, N-aminomorpholine, which has a pKa of 4.19 [1]. This nearly 4-unit difference in pKa dictates the need for different catalytic conditions during amidation and drastically alters the solubility profile of the resulting active pharmaceutical ingredients[2].

Evidence DimensionConjugate Acid pKa
Target Compound Data1-Aminopiperidine: 7.9
Comparator Or BaselineN-Aminomorpholine: 4.19
Quantified Difference3.71 pKa units (over 3000-fold difference in basicity)
ConditionsStandard aqueous conditions (25 °C)

Buyers must select 1-aminopiperidine when higher basicity is required for reaction kinetics or to achieve specific solubility and salt-forming properties in the final product.

Receptor Affinity in API Design: Piperidinyl vs. Morpholinyl Moieties

In the design of 1,5-diarylpyrazole-3-carboxamide APIs (such as CB1 receptor antagonists), the choice of the terminal amine is strictly non-interchangeable. Studies demonstrate that utilizing 1-aminopiperidine yields high-affinity ligands, whereas direct substitution with N-aminomorpholine results in clearly decreased receptor binding affinities [1]. The lack of the oxygen heteroatom in 1-aminopiperidine maintains the necessary lipophilicity and steric profile required for optimal receptor pocket engagement [2].

Evidence DimensionTarget Binding Affinity (CB1 Receptor)
Target Compound Data1-Aminopiperidine derivatives: High affinity maintained
Comparator Or BaselineN-Aminomorpholine derivatives: Clearly decreased affinity
Quantified DifferenceLoss of critical binding efficacy with morpholine substitution
ConditionsIn vitro receptor binding assays for pyrazole-3-carboxamides

For pharmaceutical procurement, 1-aminopiperidine is mandatory to preserve the lipophilic and steric parameters critical for cannabinoid receptor binding.

Steric Control in Organometallic Precursor Synthesis

1-Aminopiperidine acts as a precise steric controller in the synthesis of transition metal precursors. When reacted with Ti(NMe2)2Cl2, the specific steric demand of 1-aminopiperidine drives the formation of dimeric μ-η2,η1-bridged compounds. In contrast, using the bulkier 1,1-diphenylhydrazine results in monomeric terminal titanium hydrazido species [1]. This predictable structural divergence is entirely dependent on the cyclic aliphatic nature of the piperidine ring.

Evidence DimensionComplex Oligomerization State
Target Compound Data1-Aminopiperidine: Forms dimeric bridged complexes
Comparator Or Baseline1,1-Diphenylhydrazine: Forms monomeric terminal complexes
Quantified DifferenceDimeric vs. Monomeric coordination geometry
ConditionsRoom temperature reaction with Ti(NMe2)2Cl2

Procurement of 1-aminopiperidine is essential for materials scientists aiming to synthesize specific dimeric transition metal precursors for chemical vapor deposition (CVD).

Yield Equivalency in Aminosulfonylation Workflows

For mainstream synthetic workflows, 1-aminopiperidine demonstrates excellent process compatibility. In the palladium-catalysed one-pot synthesis of sulfones from aryl halides, 1-aminopiperidine and 4-aminomorpholine provide almost identical yields (e.g., 57% for the conversion of 4-iodotoluene) [1]. This allows chemists to seamlessly substitute 1-aminopiperidine into established morpholine-based protocols when a more lipophilic, non-oxygenated final product is desired without sacrificing process efficiency [1].

Evidence DimensionSulfone Synthesis Yield
Target Compound Data1-Aminopiperidine: 57% yield
Comparator Or Baseline4-Aminomorpholine: 57% yield
Quantified DifferenceIdentical yield, but altered product lipophilicity
ConditionsOne-pot Pd-catalysed conversion of 4-iodotoluene, 70-90 °C

Allows buyers to confidently swap reagents to tune API lipophilicity without requiring extensive re-optimization of catalytic yields.

Synthesis of Cannabinoid Receptor (CB1) Antagonists

1-Aminopiperidine provides the exact lipophilicity and steric bulk required to maintain high binding affinity in pyrazole-3-carboxamide APIs, where morpholine analogs fail[1].

Palladium-Catalysed Aminosulfonylation Workflows

It is the right choice when a non-oxygenated, lipophilic sulfone is required, offering drop-in yield equivalency with standard morpholine-based protocols[2].

Organometallic Catalyst and CVD Precursor Development

The specific steric profile of the 1-aminopiperidine ligand is utilized to control the formation of dimeric titanium or other transition metal hydrazido complexes[3].

XLogP3

-0.3

Boiling Point

147.0 °C

LogP

-0.28 (LogP)

UNII

V8G2P7UJ71

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (13.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2213-43-6

Wikipedia

1-Aminopiperidine

Dates

Last modified: 08-15-2023

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